molecular formula C16H15NO2 B2401776 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 55507-12-5

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B2401776
CAS RN: 55507-12-5
M. Wt: 253.301
InChI Key: VULHUUBBLOIXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, also known as TDIQ, is a conformationally restricted phenylalkylamine . It is related in structure to amphetamine but does not stimulate (or depress) locomotor activity in rodents .


Molecular Structure Analysis

The molecular formula of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is C16H15NO2 .


Chemical Reactions Analysis

TDIQ displays selective affinity for α2-adrenergic receptor subsites (i.e., α2A-, α2B-, and α2C-adrenergic receptors) . It might exert an agonist (or partial agonist) effect at α2-adrenergic receptors or interact at α2-adrenergic heteroreceptors .


Physical And Chemical Properties Analysis

The molecular weight of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is 251.285 g/mol .

Scientific Research Applications

Study of Weak Interactions in Tetrahydroisoquinoline Derivatives

  • Research highlighted the influence of organic fluorine in crystal packing of two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. The study detailed the crystallization process and the interaction modes via C–H...F and C–H...O, leading to altered molecular conformations (Choudhury, Nagarajan, & Row, 2003).

Chemical Synthesis and Structural Analysis

Reactions of Cotarnine Derivatives with Barbituric Acid

  • Research into the reactions of various cotarnine derivatives, including 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline with barbituric acid, led to the formation of a 5,5-spiro derivative. The structural analysis conducted via X-ray diffraction provided insights into possible reaction mechanisms (Krasnov, Kartsev, & Khrustalev, 2002).

Synthesis of Tetrahydroisoquinolinones with Angular Aryl Substituent

  • The synthesis of various tetrahydroisoquinolinones, including the compound of interest, involved reaction steps leading to the formation of aminomethyl derivatives. These compounds were highlighted for their pharmaceutical significance, marking an essential step in the development of new pharmaceutical agents (Christov, Kozekov, & Palamareva, 2006).

Pharmacological Potential

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): Discovery and Therapeutic Potential

  • TDIQ, closely related to 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, was explored for its pharmacological effects and potential therapeutic applications. Despite its structural similarity to stimulants like amphetamine, TDIQ displayed unique properties, including selective affinity for alpha(2)-adrenergic receptor subsites and a low potential for abuse. It showed promise in treating symptoms associated with cocaine abuse and potential applications in anxiety and obesity treatment due to its anxiolytic effects and appetite suppression (Young, 2007).

Safety And Hazards

TDIQ displays negligible effects on the heart rate (HR) and blood pressure (BP) of mice . It exhibits a favorable ratio of therapeutic-like effects (anxiolytic, therapeutic adjunct in the treatment of cocaine abuse, and appetite suppression) to side effect-like activities (behavioral impairment, drug abuse, or adverse cardiovascular effect) .

Future Directions

TDIQ could be a forerunner for a new type of chemical entity in the treatment of certain forms of anxiety and/or obesity . It could also serve as a structural template in the discovery and development of additional agents that might be selective for α2-adrenergic receptors .

properties

IUPAC Name

5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHUUBBLOIXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Synthesis routes and methods

Procedure details

Substitution of an equivalent quantity of 6,7-methylenedioxy-1-phenyl-3,4-dihydroisoquinoline or 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline for the substituted 3,4-dihydroisoquinoline called for in the first paragraph of this example and substantial repetition of the procedure there detailed affords 6,7-methylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 94°-96°C., or 6,7-ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 89°-91°C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.